Lipophilicity Advantage: XLogP3 Comparison with the De‑chlorinated Analog 2‑Nitro‑5‑piperidinoaniline
4‑Chloro‑2‑nitro‑5‑piperidinoaniline exhibits a computed XLogP3 of 3.2, which is 1.0 log unit higher than the non‑chlorinated comparator 2‑nitro‑5‑piperidinoaniline (CAS 54997‑99‑8; XLogP = 2.2) [1][2]. This ΔXLogP3 of +1.0 corresponds to an approximate 10‑fold increase in octanol‑water partition coefficient, indicating significantly greater membrane permeability potential. In drug discovery contexts, a logP shift of this magnitude routinely distinguishes CNS‑penetrant from peripherally restricted compounds and alters oral absorption classification under the Biopharmaceutics Classification System (BCS) [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-Nitro-5-piperidinoaniline (CAS 54997-99-8): XLogP = 2.2 |
| Quantified Difference | ΔXLogP3 = +1.0 (≈10‑fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.10.14) [1] |
Why This Matters
For procurement decisions in medicinal chemistry, a ΔXLogP3 of 1.0 translates to meaningfully different ADMET profiles; selecting the non‑chlorinated analog would yield a compound with fundamentally altered permeability and distribution properties, requiring re‑optimization of any lead series.
- [1] PubChem Compound Summary for CID 3567990, 4-Chloro-2-nitro-5-piperidinoaniline, computed XLogP3 3.2, 2025. View Source
- [2] Chem960, CAS 54997-99-8, 2-Nitro-5-piperidinoaniline, XLogP 2.2, 2025. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
